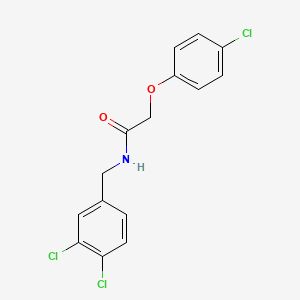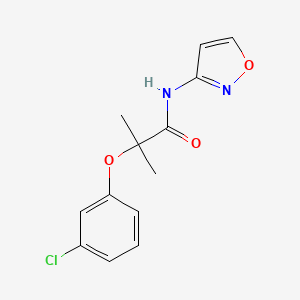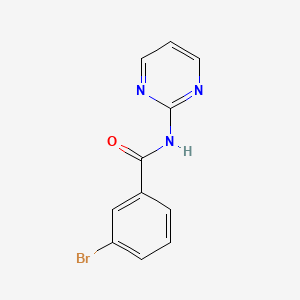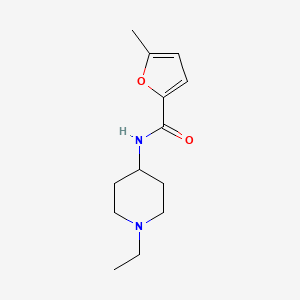
2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide is an organic compound characterized by the presence of chlorinated phenoxy and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide typically involves the following steps:
Etherification Reaction: The starting material, m-dichlorobenzene, undergoes an etherification reaction with p-chlorophenol salt in the presence of a catalyst such as copper oxide or cupric salt. This reaction generates 3,4’-dichloro-diphenyl ether.
Acylation Reaction: The 3,4’-dichloro-diphenyl ether is then subjected to an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}ethan-1-one
- 2-chloro-4-(4-chlorophenoxy)-hypnone
Uniqueness
2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide is unique due to its specific combination of chlorinated phenoxy and benzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12Cl3NO2 |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c16-11-2-4-12(5-3-11)21-9-15(20)19-8-10-1-6-13(17)14(18)7-10/h1-7H,8-9H2,(H,19,20) |
InChI Key |
XEAUSKQLWUIWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962805.png)
![N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962812.png)
methanone](/img/structure/B10962818.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10962823.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10962843.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)

![N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962883.png)
![N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10962887.png)

methanone](/img/structure/B10962892.png)
![(5-Ethylthiophen-2-yl)[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10962893.png)
